molecular formula C23H21N5O2 B2697041 1-(2-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-93-1

1-(2-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2697041
CAS No.: 887456-93-1
M. Wt: 399.454
InChI Key: GFMVGPUAGQMNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline moiety, which is a bicyclic aromatic compound, and a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazolo[3,4-d]pyrimidine core can inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidines and quinoline derivatives. Compared to these compounds, 1-(2-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the combination of both quinoline and pyrazolo[3,4-d]pyrimidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-7-2-4-10-19(16)28-22-18(13-25-28)23(30)26(15-24-22)14-21(29)27-12-6-9-17-8-3-5-11-20(17)27/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMVGPUAGQMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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